Fmoc-2,6-Dichloro-L-Phenylalanine

描述

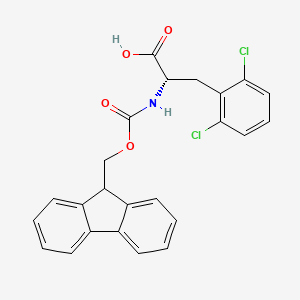

Fmoc-2,6-Dichloro-L-Phenylalanine is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-2,6-Dichloro-L-Phenylalanine (Fmoc-2,6-DCl-Phe) is a modified amino acid that has garnered attention due to its unique biological activities and applications in biochemical research. This compound is a derivative of phenylalanine, featuring chlorine substitutions at the 2 and 6 positions of its aromatic ring, which significantly influences its hydrophobicity and stability. The following sections explore its synthesis, biological activities, potential applications, and relevant case studies.

1. Synthesis of this compound

The synthesis of Fmoc-2,6-DCl-Phe typically involves several key steps:

- Protection of the Amino Group : The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

- Chlorination : The chlorination at the 2 and 6 positions is achieved through electrophilic aromatic substitution reactions.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

The molecular formula for Fmoc-2,6-DCl-Phe is , with a molecular weight of approximately 456.3 g/mol .

2.1 Self-Assembly and Hydrogel Formation

Fmoc-2,6-DCl-Phe exhibits significant self-assembly properties, allowing it to form hydrogels that mimic biological tissues. This property is crucial for applications in:

- Drug Delivery Systems : The hydrogels can encapsulate drugs, providing controlled release mechanisms.

- Tissue Engineering : They serve as scaffolds for cell growth and tissue regeneration .

2.2 Antibacterial Properties

Research indicates that Fmoc-2,6-DCl-Phe possesses antibacterial properties when incorporated into composite materials. This activity is particularly relevant in biomedical applications where infection control is critical .

3. Comparative Analysis with Similar Compounds

The biological activity of Fmoc-2,6-DCl-Phe can be compared with other phenylalanine derivatives to highlight its unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-2-Chloro-L-Phenylalanine | Single chlorine substitution | Simpler structure; less steric hindrance |

| Fmoc-3,5-Difluoro-L-Phenylalanine | Fluorine atoms at different positions | Different chemical and physical properties |

| Fmoc-Pentafluoro-L-Phenylalanine | Five fluorine atoms | Significantly different hydrophobicity and reactivity |

| Fmoc-2,4-Dichloro-L-Phenylalanine | Chlorines at different positions | Potentially different biological activity due to positional changes |

The specific positioning of the chlorine atoms in Fmoc-2,6-DCl-Phe enhances its reactivity and interactions compared to similar compounds, making it particularly useful in peptide synthesis .

4. Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-2,6-DCl-Phe:

- Hydrogel Applications : A study demonstrated that hydrogels formed from Fmoc-2,6-DCl-Phe could support cell adhesion and proliferation, indicating their potential in tissue engineering applications .

- Antibacterial Efficacy : Research showed that composites containing Fmoc-2,6-DCl-Phe exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

- Interactions with Biomolecules : Investigations into how Fmoc-2,6-DCl-Phe interacts with other biomolecules revealed its potential to enhance drug delivery systems by improving the solubility and stability of therapeutic agents .

5. Conclusion

This compound is a versatile compound with notable biological activities that make it valuable for various applications in biochemistry and medicine. Its ability to form hydrogels mimicking biological tissues and its antibacterial properties position it as a promising candidate for future research in drug delivery systems and tissue engineering.

常见问题

Basic Research Questions

Q. What are the optimal Fmoc deprotection conditions for Fmoc-2,6-Dichloro-L-Phenylalanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use mild bases like piperidine (20–30% in DMF) for efficient Fmoc removal while preserving acid-sensitive protecting groups. Ionic liquids (e.g., [BMIM][BF₄]) can enhance deprotection efficiency at room temperature, particularly for sterically hindered residues like 2,6-dichloro-substituted phenylalanine .

Q. How does the dichloro substitution affect solubility during peptide synthesis?

- Methodological Answer : The 2,6-dichloro groups reduce solubility in polar solvents like DMF or DMSO. Pre-dissolve the compound in minimal DMSO (e.g., 2.5 mg/mL suspensions with sonication) before adding to reaction mixtures. Solubility can be further improved using co-solvents such as NMP or THF .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.6 ppm) and mass spectrometry (ESI-MS for molecular ion validation) .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer : Store at +2°C to +8°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture or oxidizing agents to prevent decomposition. Lyophilized samples retain stability for >12 months .

Advanced Research Questions

Q. How can steric hindrance from 2,6-dichloro substituents be mitigated during peptide chain elongation?

- Methodological Answer : Employ coupling agents like HATU or PyBOP with DIPEA to enhance activation efficiency. Double coupling (2×20 min) or microwave-assisted synthesis (50°C, 10 min) improves incorporation rates. Pre-activate the amino acid with Oxyma Pure to minimize racemization .

Q. What strategies address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer : Conduct empirical solubility screening using DMSO-DMF mixtures (1:4 v/v) or ionic liquids. For hydrophobic peptides, incorporate solubilizing tags (e.g., PEG linkers) during SPPS to counteract aggregation .

Q. How do 2,6-dichloro substitutions influence peptide secondary structure and bioactivity?

- Methodological Answer : The electron-withdrawing chloro groups stabilize aromatic stacking interactions, promoting β-sheet formation. In hydrogel systems, this substitution may alter diffusion kinetics (e.g., Fickian vs. non-Fickian release) due to increased rigidity, as observed in Fmoc-phenylalanine hydrogels .

Q. What are the challenges in quantifying dichloro-substituted amino acids via LC-MS, and how can they be resolved?

- Methodological Answer : Chlorine isotopes (³⁵Cl/³⁷Cl) cause split peaks in MS, complicating quantification. Use high-resolution mass spectrometry (HRMS) or isotopic pattern deconvolution software. Derivatization with AccQ-Tag™ improves chromatographic separation .

Q. How does the 2,6-dichloro group impact enzymatic stability in bioactive peptide analogs?

- Methodological Answer : The substituents reduce protease susceptibility by sterically blocking active-site access. Validate stability via incubation with trypsin/chymotrypsin and analyze degradation via MALDI-TOF. Compare with non-halogenated analogs to quantify resistance .

Q. What synthetic routes optimize the incorporation of this compound into cyclic peptides?

- Methodological Answer : Use on-resin cyclization with HBTU/DIPEA in DCM. For solution-phase cyclization, employ high-dilution conditions (0.001 M) to favor intramolecular reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting solubility reports (e.g., DMSO vs. ionic liquids) necessitate solvent optimization for each application .

- Reaction Monitoring : Use inline FTIR to track Fmoc deprotection (disappearance of carbonate C=O stretch at ~1700 cm⁻¹) .

- Ecological Impact : While not classified as PBT/vPvB, follow REACH guidelines for waste disposal to minimize environmental release .

属性

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGFAGFXKMPGS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。